5-(4-bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Description
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features both bromine and fluorine substituents on its phenyl rings. This compound is part of the oxadiazole family, known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2O/c15-11-5-1-10(2-6-11)14-17-13(18-19-14)9-3-7-12(16)8-4-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKOQTGGKWWHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with 4-fluorobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The bromine and fluorine substituents on the phenyl rings can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring itself is relatively stable, but the phenyl substituents can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while oxidation or reduction can modify the phenyl rings.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(4-bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of both bromine and fluorine atoms can enhance the biological activity and metabolic stability of the resulting compounds.
Industry: In materials science, this compound is used in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned by modifying the substituents on the phenyl rings, making it a valuable component in the development of advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the oxadiazole ring can facilitate binding to these targets through hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
5-(4-Bromophenyl)-1,2,4-oxadiazole: Lacks the fluorine substituent, which can affect its electronic properties and biological activity.
3-(4-Fluorophenyl)-1,2,4-oxadiazole:
5-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical and physical properties.
Uniqueness: The combination of bromine and fluorine substituents in 5-(4-bromophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole provides a unique set of electronic and steric properties. This makes it particularly valuable in applications where specific interactions with molecular targets or materials properties are desired. The presence of both halogens can also enhance the compound’s stability and reactivity, making it a versatile building block in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
